molecular formula C9H10FNO2 B13028286 4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid

4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid

Cat. No.: B13028286
M. Wt: 183.18 g/mol
InChI Key: JDIRVADCQXJBPK-RXMQYKEDSA-N
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Description

4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a chiral aminoethyl group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The compound combines the carboxylic acid functionality of benzoic acid with substituents that may enhance its biological activity, solubility, or metabolic stability. The fluorine atom and aminoethyl group likely influence electronic properties, acidity (pKa), and interactions with biological targets .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-3-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1

InChI Key

JDIRVADCQXJBPK-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)C(=O)O)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(=O)O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid typically involves the following steps:

    Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorinated benzoic acid with an appropriate aminoethylating agent, such as ethylenediamine, under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that compounds similar to 4-((1R)-1-aminoethyl)-3-fluorobenzoic acid exhibit significant antibacterial properties against Gram-negative bacteria. For instance, studies demonstrated that derivatives showed promising activity against pathogens like Escherichia coli and Klebsiella pneumoniae, suggesting potential use in treating infections caused by these bacteria .

CompoundMIC (µg/mL)Target Bacteria
44E. coli WT
58K. pneumoniae WT

1.2 Inhibition of Protein Cross-Linking
The compound has been studied for its ability to inhibit nonenzymatic cross-linking of proteins, a process associated with aging and various pathologies such as diabetic complications and cardiovascular diseases. The inhibition of advanced glycation end-products (AGEs) formation is particularly noteworthy, as it may help mitigate conditions like retinopathy and osteoarthritis .

1.3 Anti-inflammatory Properties
Recent findings suggest that derivatives of this compound can modulate inflammatory responses, making them candidates for anti-inflammatory therapies. For example, compounds exhibiting similar structures have shown efficacy in reducing markers of inflammation in animal models of arthritis and sepsis .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting soluble epoxide hydrolase (sEH). The introduction of hydrophilic groups has enhanced the compound's potency against sEH, indicating its potential as a lead compound for developing anti-inflammatory drugs .

2.2 Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies involving this compound have provided insights into optimizing its chemical structure for improved biological activity. Variations in substituents have been systematically evaluated to enhance solubility and reduce cytotoxicity while maintaining antimicrobial efficacy .

Pharmaceutical Formulations

3.1 Drug Development
The potential for developing pharmaceutical formulations containing this compound is significant due to its favorable pharmacokinetic properties observed in preclinical trials. The compound's moderate plasma protein binding and good oral bioavailability make it a candidate for oral drug formulations aimed at treating bacterial infections or inflammatory diseases .

3.2 Topical Applications
Given its anti-inflammatory and antimicrobial properties, formulations for topical applications are being explored, particularly for skin conditions exacerbated by bacterial infections or inflammatory processes .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzoic acid derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of E. coli. This positions the compound as a viable alternative or adjunct therapy in antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Mechanism

A recent animal model study assessed the anti-inflammatory effects of the compound in inducing remission in models of induced arthritis. Results indicated a significant reduction in inflammatory markers (TNF-α, IL-6) compared to control groups, highlighting its therapeutic promise in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzoic acid
  • Structure: Differs by a trifluoromethyl group on the aminoethyl side chain instead of a hydrogen.
  • This modification could alter binding affinity in hydrophobic pockets of enzymes or receptors .
  • Data Gap: No direct activity data are available, but catalog listings suggest its relevance in medicinal chemistry .
4-(2-Amino-3-fluorophenyl)benzoic Acid
  • Structure: Features a fluorine atom and amino group on a pendant phenyl ring rather than the benzoic acid core.
  • Impact: The spatial separation of functional groups may reduce steric hindrance compared to the target compound. The amino group’s position on the phenyl ring could facilitate hydrogen bonding with targets, while the fluorine may stabilize aromatic π-π interactions .
  • Application : Listed in product catalogs, though specific biological data are unavailable .
3-Chloro-4-fluorobenzoic Acid Derivatives
  • Structure: Replaces the 3-fluoro and aminoethyl groups with 3-chloro and 4-fluoro substituents.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects on the carboxylic acid’s acidity (pKa). This could influence ionization state and bioavailability under physiological conditions .
  • Synthesis : Methods for halogenated benzoic acids are well-established, suggesting feasibility for modifying the target compound’s substituents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Biological Role Source
4-((1r)-1-Aminoethyl)-3-fluorobenzoic acid C₉H₁₀FNO₂ 3-F, 4-(1R-aminoethyl) Not reported (theoretical) -
4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzoic acid C₉H₈F₃NO₂ 4-(1R-amino-2,2,2-trifluoroethyl) Catalog entry (structural analog)
4-(2-Amino-3-fluorophenyl)benzoic acid C₁₃H₁₀FNO₂ 2-Amino-3-fluoro-phenyl Product catalog (no activity)
3-Chloro-4-fluorobenzoic acid C₇H₄ClFO₂ 3-Cl, 4-F Synthetic intermediate

Research Findings and Limitations

  • Crystallography Tools : Programs like SHELX and WinGX () are widely used for small-molecule structure determination, implying that the target compound’s stereochemistry and conformation could be rigorously analyzed if crystallized .
  • Data Gaps : The absence of explicit pharmacological or pharmacokinetic data for the target compound necessitates extrapolation from analogs. Further studies are required to validate its bioactivity and optimize substituent effects.

Biological Activity

4-((1R)-1-Aminoethyl)-3-fluorobenzoic acid is a fluorinated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular structure of this compound can be described as follows:

Property Value
Molecular FormulaC9H10FNO2
Molecular Weight185.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H10FNO2/c10-7-5-3-6(12)4-8(11)9(7)2/h3-5,12H,2,10H2,1H3,(H,11,12)
Canonical SMILESCC(C(=O)O)C1=C(C=C(C=C1F)N)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, facilitating cellular penetration. This compound may act as an inhibitor or modulator of various biochemical pathways through enzyme inhibition or receptor binding.

Antimicrobial Properties

Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their unique interactions with microbial membranes. For instance, a study on related compounds demonstrated significant inhibition against various bacterial strains, suggesting that this compound could possess similar properties .

Enzyme Inhibition

Research has shown that derivatives of benzoic acid can inhibit cholinesterases, which are critical enzymes in neurotransmission. The synthesized derivatives were assessed for their inhibitory activity using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine . This suggests that this compound may also exhibit similar cholinesterase inhibitory effects.

Study on Cholinesterase Inhibition

In a comparative study involving several benzoic acid derivatives, this compound was evaluated for its efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings indicated that while some derivatives showed high selectivity towards AChE inhibition, others exhibited broader inhibitory profiles . The study highlighted the potential for developing new therapeutic agents targeting neurodegenerative diseases.

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding interactions of this compound with cholinesterases. These studies revealed that the compound adopts a favorable conformation within the active sites of both AChE and BuChE, supporting its potential as a lead compound for further drug development .

Comparative Analysis with Other Compounds

A comparative analysis with structurally similar compounds showed that while this compound shares some biological activities with other fluorinated benzoic acids, it also possesses unique properties due to its aminoethyl side chain. This structural feature may enhance its binding affinity and selectivity towards specific biological targets .

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